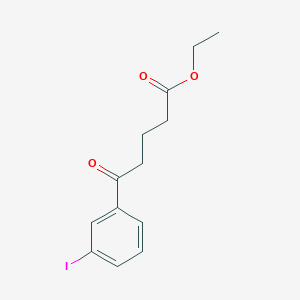

Ethyl 5-(3-iodophenyl)-5-oxovalerate

描述

Ethyl 5-(3-iodophenyl)-5-oxovalerate is a synthetic ester featuring a 5-oxovalerate backbone substituted with a 3-iodophenyl group. The 5-oxovalerate moiety is critical for biological activity, particularly in targeting the OXE receptor, a G-protein-coupled receptor implicated in inflammatory responses such as eosinophil chemotaxis in asthma . The iodine atom at the 3-position of the phenyl ring introduces steric bulk and electron-withdrawing effects, influencing receptor binding and metabolic stability. This compound is part of a broader class of 5-aryl-5-oxovalerate derivatives designed to optimize pharmacological properties through structural modifications .

属性

IUPAC Name |

ethyl 5-(3-iodophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMPCFFBRCPIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645712 | |

| Record name | Ethyl 5-(3-iodophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-27-0 | |

| Record name | Ethyl 5-(3-iodophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 5-(3-iodophenyl)-5-oxovalerate can be synthesized through a multi-step process involving the esterification of 5-oxovaleric acid with ethanol in the presence of a strong acid catalyst. The resulting ethyl 5-oxovalerate is then subjected to an iodination reaction using iodine and a suitable oxidizing agent to introduce the 3-iodophenyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the esterification of 5-oxovaleric acid with ethanol, followed by iodination using iodine and an oxidizing agent under controlled temperature and pressure conditions.

化学反应分析

Types of Reactions

Ethyl 5-(3-iodophenyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the iodophenyl group to a phenyl group.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Ethyl 5-(3-iodophenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of Ethyl 5-(3-iodophenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the iodophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can affect biological pathways and molecular functions.

相似化合物的比较

Structural and Physicochemical Properties

| Compound Name | Substituent(s) on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 3-I | C₁₃H₁₅IO₃ | 346.16 | Heavy iodine atom; strong electron-withdrawing effect |

| Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate | 3-Cl, 4-CH₃ | C₁₄H₁₇ClO₃ | 280.74 | Chlorine (electron-withdrawing) and methyl (electron-donating) groups |

| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | 4-F | C₁₃H₁₅FO₃ | 238.25 | Fluorine atom; moderate electron withdrawal |

| Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate | 3-OCH₃, 5-OCH₃ | C₁₅H₂₀O₅ | 280.32 | Methoxy groups; electron-donating and lipophilic |

| Ethyl 5-(2-naphthyl)-5-oxovalerate | 2-Naphthyl | C₁₇H₁₈O₃ | 282.33 | Extended aromatic system; increased hydrophobicity |

Metabolic Stability and Pharmacokinetics

- Iodine vs. Chlorine: The 3-iodo group provides superior metabolic stability compared to chlorine but may reduce solubility due to higher molecular weight .

- Methyl Groups: Addition of a methyl group (e.g., 4-methyl in the 3-chloro-4-methyl derivative) improves potency by stabilizing hydrophobic interactions with the receptor .

Key Research Findings

- OXE Receptor Antagonism: this compound and its analogs were designed to mimic the hairpin conformation of 5-oxo-ETE, the natural ligand of the OXE receptor. Modifications at the 3-position of the phenyl ring optimize binding without inducing agonist activity .

- Lead Optimization: A methyl group at the 4-position (as in the 3-chloro-4-methyl derivative) enhances antagonist activity (IC₅₀ ~1.6 μM) by aligning with hydrophobic pockets in the receptor .

生物活性

Ethyl 5-(3-iodophenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and features an iodophenyl group attached to a 5-oxovalerate backbone. The presence of the iodine atom is significant as it can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit histone acetyltransferases, which play a crucial role in gene regulation and cancer progression .

- Receptor Modulation : Compounds with similar structures have been noted for their ability to modulate nuclear receptors like PPAR-γ, which are involved in lipid metabolism and insulin sensitivity .

- Reactive Oxygen Species (ROS) Generation : Some derivatives of oxovalerates have been implicated in the generation of ROS, leading to oxidative stress in cells, which can trigger apoptosis or necrosis .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits histone acetyltransferases | |

| Antioxidant Activity | Induces ROS production leading to cell death | |

| Receptor Agonism | Agonistic effects on PPAR-γ |

Case Study 1: Hepatotoxicity Assessment

In a study assessing the hepatotoxic effects of various compounds, this compound was evaluated using an in vitro model to determine its impact on liver cell viability. The results indicated that at higher concentrations, the compound led to significant cytotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study 2: Anti-Cancer Potential

Another investigation explored the anti-cancer potential of this compound by examining its effects on cancer cell lines. The compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis, particularly in breast cancer cells. The underlying mechanism was linked to its ability to modulate histone acetylation patterns, thereby affecting gene expression related to cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。